5-Methoxy-4-(3-methylphenoxy)-2-phenylpyrimidine
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Overview
Description
5-Methoxy-4-(3-methylphenoxy)-2-phenylpyrimidine: is a synthetic organic compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities. This particular compound is characterized by the presence of methoxy, methylphenoxy, and phenyl groups attached to the pyrimidine ring, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-4-(3-methylphenoxy)-2-phenylpyrimidine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
Introduction of Substituents: The methoxy, methylphenoxy, and phenyl groups can be introduced through various substitution reactions. For example, the methoxy group can be introduced via methylation using methyl iodide and a base like potassium carbonate. The methylphenoxy group can be introduced through a nucleophilic aromatic substitution reaction using 3-methylphenol and a suitable leaving group.
Final Assembly: The final compound can be assembled by coupling the substituted pyrimidine with the phenyl group using a palladium-catalyzed cross-coupling reaction such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-4-(3-methylphenoxy)-2-phenylpyrimidine: can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The pyrimidine ring can be reduced to a dihydropyrimidine using reducing agents like lithium aluminum hydride.
Substitution: The phenyl and methylphenoxy groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products
Oxidation: Formation of 5-Hydroxy-4-(3-methylphenoxy)-2-phenylpyrimidine.
Reduction: Formation of 5-Methoxy-4-(3-methylphenoxy)-2-phenyl-1,2-dihydropyrimidine.
Substitution: Formation of nitro or halogenated derivatives of the original compound.
Scientific Research Applications
5-Methoxy-4-(3-methylphenoxy)-2-phenylpyrimidine: has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate or active pharmaceutical ingredient.
Industry: Used in the development of new materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 5-Methoxy-4-(3-methylphenoxy)-2-phenylpyrimidine depends on its specific biological target. For example, if it exhibits antimicrobial activity, it may inhibit the synthesis of nucleic acids or proteins in microorganisms. The methoxy and phenyl groups may interact with specific enzymes or receptors, leading to the inhibition of their activity. The exact molecular targets and pathways involved would require further experimental validation.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenethylamine: Known for its use in the synthesis of other organic compounds and its biological activities.
3-Methoxy-4-methylbenzoic acid: Used in various chemical syntheses and has different functional groups compared to the pyrimidine derivative.
Uniqueness
5-Methoxy-4-(3-methylphenoxy)-2-phenylpyrimidine: is unique due to the combination of methoxy, methylphenoxy, and phenyl groups attached to the pyrimidine ring, which may confer distinct chemical and biological properties not observed in other similar compounds.
This compound , covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
5-methoxy-4-(3-methylphenoxy)-2-phenylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-13-7-6-10-15(11-13)22-18-16(21-2)12-19-17(20-18)14-8-4-3-5-9-14/h3-12H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXSJKNNEGXLEHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC2=NC(=NC=C2OC)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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